2-dehydro-D-gluconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Industrial Production of 2KGA

Scientific Field: Industrial Biochemistry

Application Summary: 2KGA is produced industrially by certain strains of bacteria, such as Pseudomonas plecoglossicida JUIM01 . The production of 2KGA in these bacteria involves the enzyme membrane-bound gluconate dehydrogenase (mGADH) .

Methods of Application: The mGADH enzyme is purified from the bacteria and characterized. The enzyme consists of a gamma subunit, a flavoprotein subunit, and a cytochrome c subunit . The specific activity of the enzyme was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C .

Results or Outcomes: The Km and Vmax values of calcium d-gluconate were 0.631 mM and 0.734 mM/min . The metal ions Mg2+ and Mn2+ showed slight positive effects on the enzyme activity .

Production of Erythorbic Acid and Sodium Erythorbate

Scientific Field: Food Chemistry

Application Summary: 2KGA is a key intermediate for the production of erythorbic acid and sodium erythorbate . These compounds are used as antioxidants and are generally regarded as safe (GRAS) by the US Food and Drug Administration .

Methods of Application: The production of erythorbic acid and sodium erythorbate from 2KGA involves chemical synthesis .

Results or Outcomes: The production process has been approved by the US Food and Drug Administration (FDA) .

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Application Summary: 2KGA is used as a platform chemical in the synthesis of several heterocyclic compounds .

Methods of Application: The specific methods of synthesis would depend on the particular heterocyclic compound being synthesized .

Results or Outcomes: The outcomes would also depend on the specific synthesis process .

Production of 2KGA by Gluconobacter oxydans

Scientific Field: Microbiology

Application Summary: The bacterium Gluconobacter oxydans can be genetically modified to overexpress the ga2dh gene, which encodes the enzyme gluconate-2-dehydrogenase. This modification enhances the production of 2KGA .

Methods of Application: The ga2dh gene is overexpressed under the control of three promoters, PtufB, Pga2dh, or Pghp0169 .

Results or Outcomes: The recombinant strain G. oxydans_tufB_ga2dh showed a similar growth rate to the control strain and displayed the highest specific productivity of 2KGA from gluconic acid .

Bioconversion of Waste Bread

Scientific Field: Environmental Science and Biotechnology

Application Summary: 2KGA can be produced from waste bread via bioconversion . This process is environmentally friendly and helps to reduce food waste .

Methods of Application: The waste bread is first broken down into simpler sugars, which are then fermented by specific strains of bacteria to produce 2KGA .

Results or Outcomes: This process has been shown to be efficient and effective, providing a sustainable method for 2KGA production .

Production of L-Ascorbic Acid and L-Ascorbic Acid Salts

Scientific Field: Pharmaceutical Chemistry

Application Summary: 2KGA is used in the manufacture of L-ascorbic acid (Vitamin C) and its salts . These compounds have various applications in the pharmaceutical industry .

Methods of Application: The production of L-ascorbic acid and its salts from 2KGA involves chemical synthesis .

Results or Outcomes: The process has been approved by the US Food and Drug Administration (FDA) .

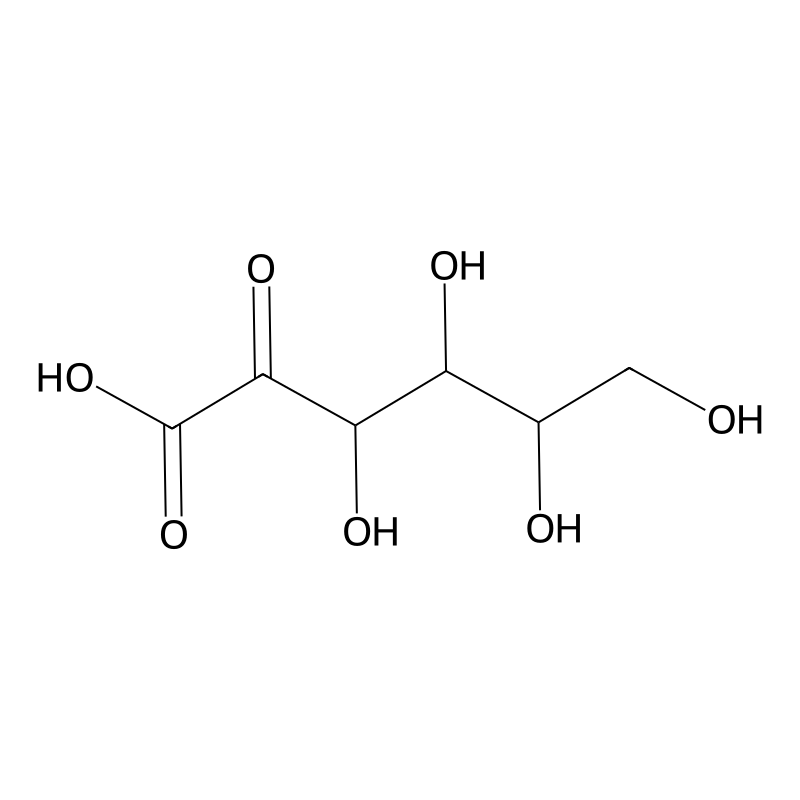

2-Dehydro-D-gluconic acid, also known as 2-keto-D-gluconic acid, is a ketoaldonic acid derived from D-gluconic acid, where the hydroxy group at position 2 has been oxidized to a keto group. Its chemical formula is with an average molecular weight of approximately 194.14 g/mol. This compound is classified within the broader category of sugar acids and derivatives, which are organic compounds that contain a saccharide unit along with a carboxylic acid group .

2-Dehydro-D-gluconic acid is naturally occurring in various fruits, honey, and wine. It serves multiple roles in biological systems and industrial applications, including acting as a food additive and acidity regulator. Additionally, it functions as a strong chelating agent, particularly effective in alkaline solutions, where it can bind to metal ions such as calcium, iron, aluminum, and copper .

- The reaction of gluconic acid with nicotinamide adenine dinucleotide phosphate (NADP) yields 2-dehydro-D-gluconic acid along with NADPH and a hydrogen ion:

- It can also be reduced back to gluconic acid under specific enzymatic conditions .

2-Dehydro-D-gluconic acid exhibits significant biological activity. It is involved in metabolic pathways in various organisms, including bacteria such as Pseudomonas aeruginosa and Escherichia coli, which possess enzymes capable of metabolizing this compound. These pathways are crucial for energy production and the synthesis of other metabolites . Its role as a chelating agent also contributes to its biological significance by influencing metal ion availability in biological systems.

Synthesis of 2-dehydro-D-gluconic acid can be achieved through several methods:

- Oxidation of D-gluconic Acid: This is the most direct method, involving the oxidation of the hydroxyl group at position 2 of D-gluconic acid to form the keto group.

- Enzymatic Reactions: Specific enzymes such as dehydrogenases facilitate the conversion of D-gluconic acid into 2-dehydro-D-gluconic acid using cofactors like NADP .

- Chemical Synthesis: Laboratory synthesis may involve

The applications of 2-dehydro-D-gluconic acid are diverse:

- Food Industry: Used as a food additive and acidity regulator.

- Cleaning Products: Acts as a chelating agent to remove mineral deposits.

- Biochemical Research: Serves as a substrate or intermediate in various biochemical assays and metabolic studies .

Interaction studies have shown that 2-dehydro-D-gluconic acid interacts with various metal ions due to its chelating properties. This interaction can affect the bioavailability of essential minerals in biological systems and has implications for its use in dietary supplements and food preservation strategies .

Several compounds share structural similarities with 2-dehydro-D-gluconic acid. Here are some notable ones:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| D-Gluconic Acid | A natural sugar acid; precursor to 2-dehydro-D-gluconic acid. | |

| 2-Keto-L-gulonic Acid | A keto derivative similar in structure; involved in different metabolic pathways. | |

| 2-Keto-3-deoxy-D-galactonic Acid | A medium-chain keto acid; differs by having a deoxy group at position 3. |

Uniqueness

What sets 2-dehydro-D-gluconic acid apart from these similar compounds is its specific role as both an intermediate in metabolic pathways and its strong chelating properties, making it particularly useful in both biological and industrial contexts .